

# Application Notes and Protocols for the Synthesis and Purification of CSTSMLKAC (disulfide)

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## Compound of Interest

Compound Name: CSTSMLKAC (disulfide)

Cat. No.: B12363680

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## Introduction

The cyclic peptide CSTSMLKAC, featuring a disulfide bridge between the two cysteine residues (Cys1 and Cys9), has been identified as a promising targeting moiety for ischemic myocardium.[1][2][3] Its ability to home to cardiomyocytes in the oxygen-deprived regions of the heart makes it a valuable tool for the targeted delivery of therapeutic agents and imaging probes.[1][4] This document provides a detailed protocol for the chemical synthesis and purification of the CSTSMLKAC peptide, intended for research and drug development applications. The synthesis is based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by on-resin oxidative cyclization and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

## Data Presentation

### Table 1: Materials and Reagents for Peptide Synthesis

Reagent	Supplier	Grade
Rink Amide Resin	Various	100-200 mesh, ~0.5 mmol/g
Fmoc-Cys(Trt)-OH	Various	Synthesis Grade
Fmoc-Ala-OH	Various	Synthesis Grade
Fmoc-Lys(Boc)-OH	Various	Synthesis Grade
Fmoc-Leu-OH	Various	Synthesis Grade
Fmoc-Met-OH	Various	Synthesis Grade
Fmoc-Ser(tBu)-OH	Various	Synthesis Grade
Fmoc-Thr(tBu)-OH	Various	Synthesis Grade
N,N-Dimethylformamide (DMF)	Various	Peptide Synthesis Grade
Piperidine	Various	Reagent Grade
Diisopropylcarbodiimide (DIC)	Various	Reagent Grade
Oxyma Pure	Various	Reagent Grade
Dichloromethane (DCM)	Various	ACS Grade
Iodine (I2)	Various	ACS Grade
Trifluoroacetic acid (TFA)	Various	Reagent Grade
Triisopropylsilane (TIS)	Various	Reagent Grade
Dithiothreitol (DTT)	Various	Reagent Grade
Acetonitrile (ACN)	Various	HPLC Grade
Water	Various	HPLC Grade

**Table 2: Representative Yields and Purity at Key Stages**

Stage	Metric	Typical Value
Crude Linear Peptide	Yield	85-95%
Crude Cyclized Peptide	Yield	70-85%
Purified Cyclic Peptide	Yield	20-40%
Final Purity (by RP-HPLC)	Purity	>95%

## Experimental Protocols

### Solid-Phase Peptide Synthesis (SPPS) of Linear CSTSMLKAC

This protocol is based on Fmoc/tBu chemistry for the synthesis of the linear peptide on a Rink Amide resin.

- Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
- Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine.
- Amino Acid Coupling:
  - Pre-activate the first amino acid, Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading), with diisopropylcarbodiimide (DIC) (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.
  - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
  - Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

- **Capping (Optional):** To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
- **Washing:** Wash the resin with DMF (3 times) and DCM (3 times).
- **Chain Elongation:** Repeat steps 2-6 for each subsequent amino acid in the sequence: Ala, Lys(Boc), Leu, Met, Ser(tBu), Thr(tBu), Ser(tBu), and Cys(Trt).

## On-Resin Disulfide Cyclization

This procedure describes the formation of the disulfide bridge while the peptide is still attached to the solid support.<sup>[5][6][7]</sup>

- **Thiol Deprotection:** After the final amino acid coupling, remove the trityl (Trt) protecting groups from the two cysteine residues by treating the resin with a solution of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 1.5 hours.
- **Washing:** Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
- **Oxidative Cyclization:**
  - Suspend the resin in DMF.
  - Add a solution of iodine (I<sub>2</sub>) (10 equivalents) in DMF dropwise until a persistent yellow color is observed.<sup>[8]</sup>
  - Stir the reaction mixture at room temperature for 1-2 hours.
  - Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
- **Quenching and Washing:** Quench the excess iodine by washing the resin with a solution of ascorbic acid in DMF until the resin and solution are colorless. Then, wash the resin with DMF (5 times) and DCM (5 times).

## Cleavage from Resin and Final Deprotection

- **Cleavage Cocktail:** Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

- **Cleavage Reaction:** Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
- **Peptide Precipitation:** Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
- **Pelleting and Washing:** Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
- **Drying:** Dry the crude cyclized peptide under vacuum.

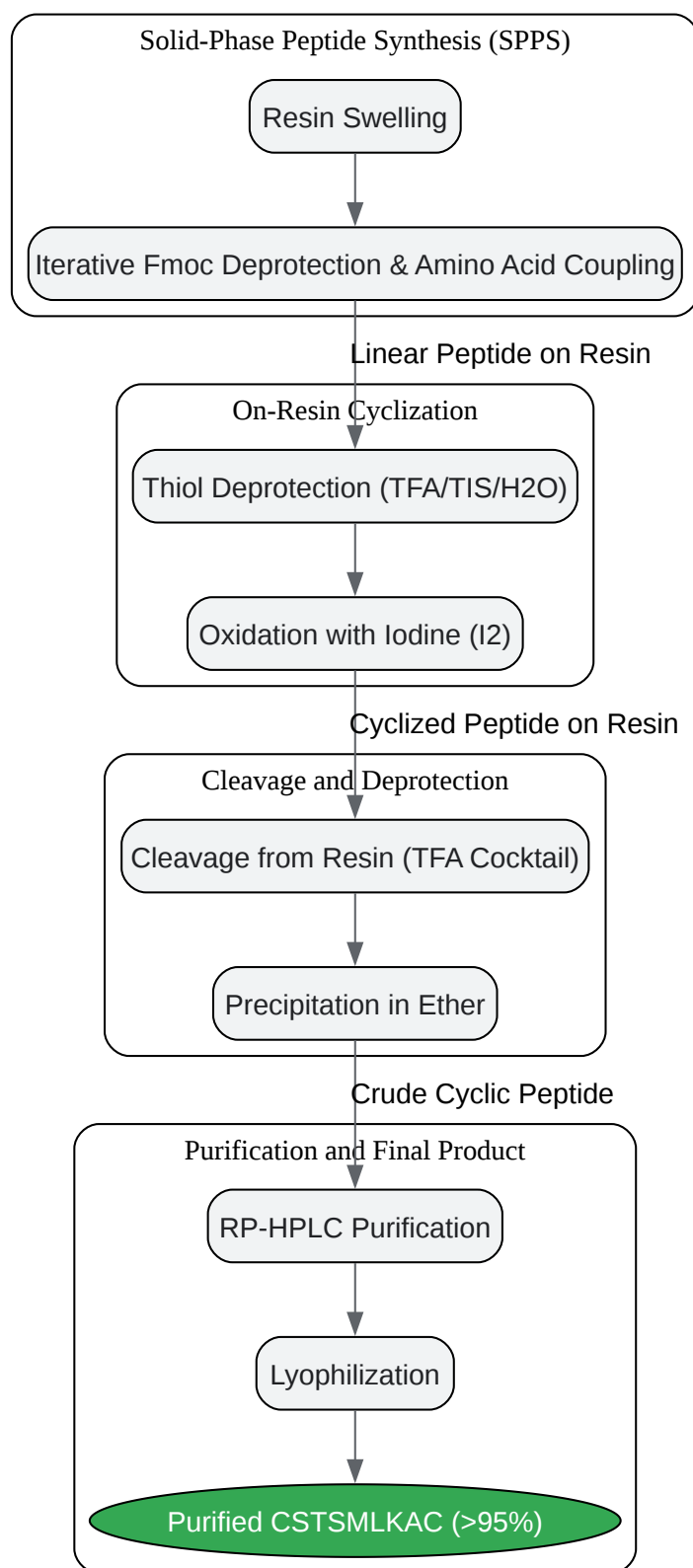
## Purification by Reversed-Phase HPLC

The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile/water.
- **Column and Solvents:**
  - **Column:** A preparative C18 column is typically used.
  - **Solvent A:** 0.1% TFA in water.
  - **Solvent B:** 0.1% TFA in acetonitrile.
- **Purification Gradient:**
  - Equilibrate the column with 95% Solvent A and 5% Solvent B.
  - Inject the dissolved crude peptide onto the column.
  - Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 40 minutes) at a suitable flow rate.
  - Monitor the elution profile at 220 nm and 280 nm.

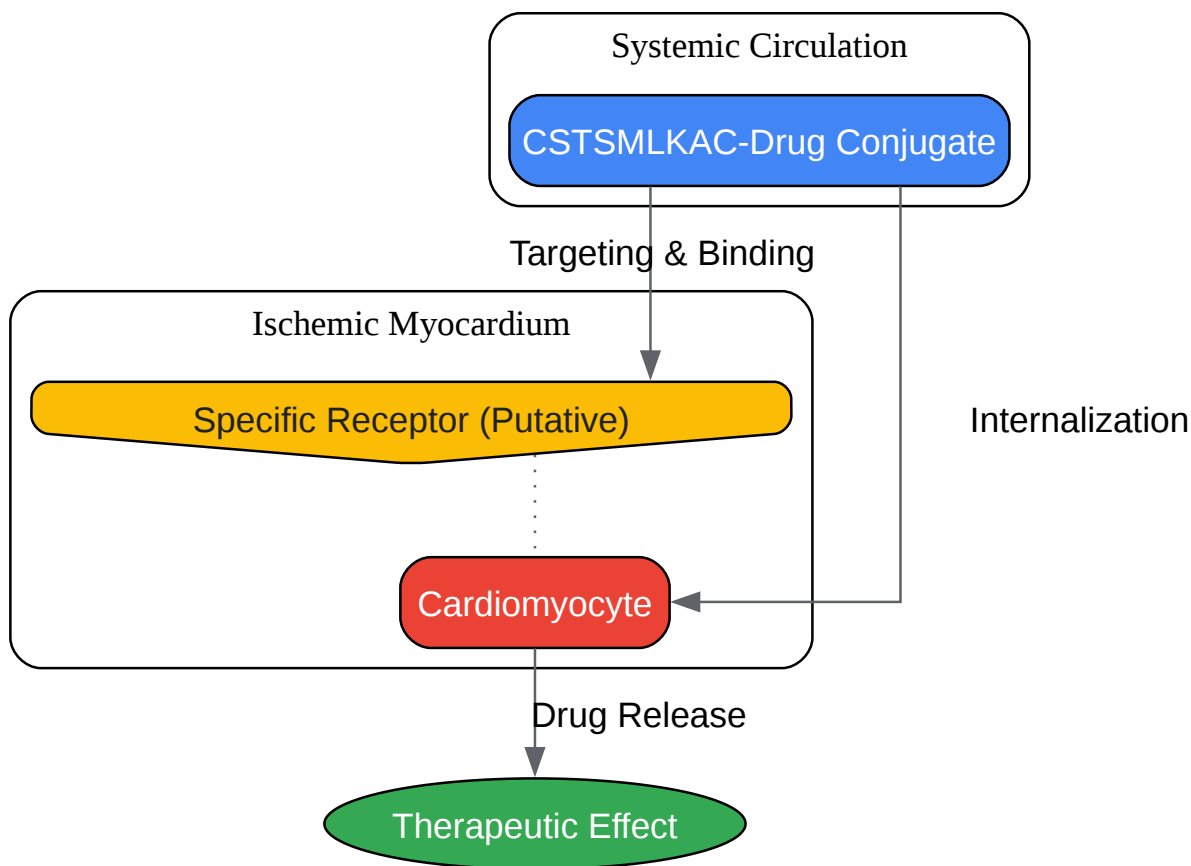
- Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of each fraction using analytical RP-HPLC.
- Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified CSTSMLKAC peptide as a white powder.

## Visualizations



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Caption: Experimental workflow for the synthesis and purification of CSTSMLKAC.



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Caption: Targeted delivery of a therapeutic agent to ischemic cardiomyocytes via CSTSMLKAC.

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